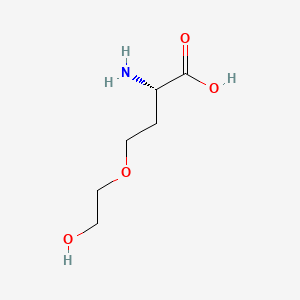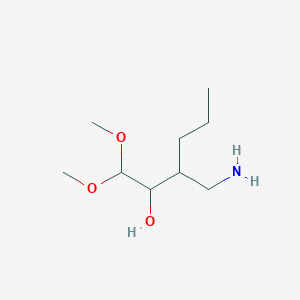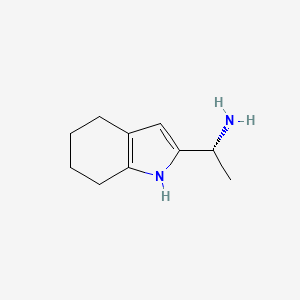
(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the reduction of a precursor compound, such as an indole derivative, followed by amination. Common synthetic routes include:
Reduction of Indole Derivatives: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the indole ring.
Amination: Introducing the amine group through reactions with ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: shares similarities with other indole derivatives, such as:
Uniqueness
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
BLPOXIYLSPCYQQ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(N1)CCCC2)N |
SMILES canónico |
CC(C1=CC2=C(N1)CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)
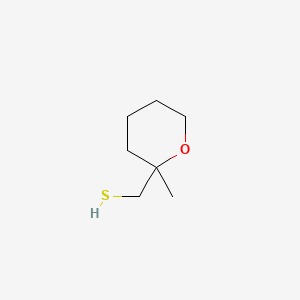


![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
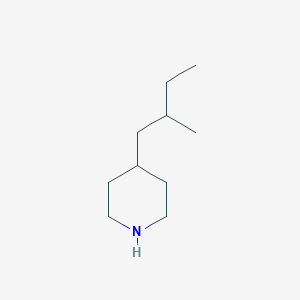
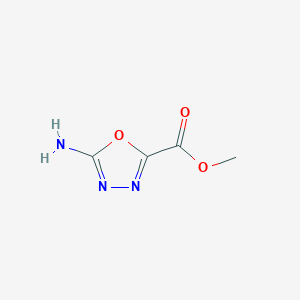
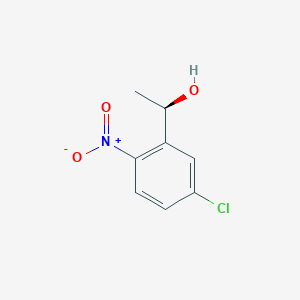


![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)

